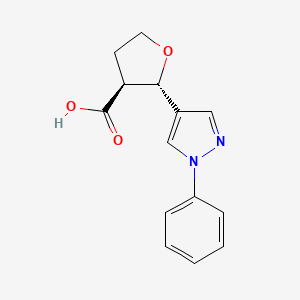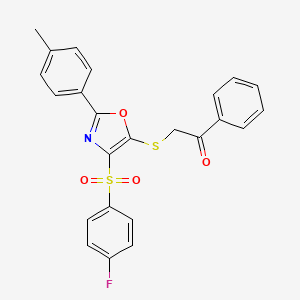
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone, also known as FST, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FST is a member of the oxazole family of compounds and is known for its unique chemical structure, which gives it a variety of potential uses in the laboratory.
Wirkmechanismus
The exact mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, this compound has been shown to inhibit the activity of the receptor TRPV1, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. For example, this compound has been shown to reduce the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone in laboratory experiments is its unique chemical structure, which gives it a variety of potential uses. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer option for use in the laboratory. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone. For example, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, this compound could be further studied for its potential applications in other areas, such as cardiovascular disease and metabolic disorders. Finally, additional studies could be conducted to optimize the synthesis and production of this compound, which could help to reduce its cost and make it more accessible for use in scientific research.
Synthesemethoden
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-(p-tolyl)oxazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with 1-phenylethanone to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been studied for its potential applications in a variety of scientific fields, including cancer research, inflammation, and neurodegenerative diseases. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that this compound was able to reduce inflammation in mice, indicating that it may have potential as an anti-inflammatory agent. Additionally, this compound has been studied for its potential neuroprotective effects, with some research suggesting that it may be able to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S2/c1-16-7-9-18(10-8-16)22-26-23(32(28,29)20-13-11-19(25)12-14-20)24(30-22)31-15-21(27)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWIVNVONRGASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2800382.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid](/img/structure/B2800385.png)
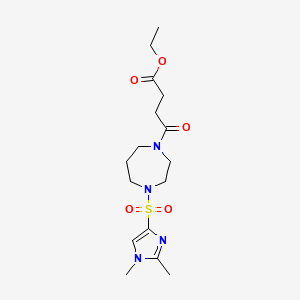

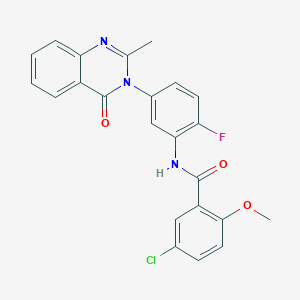
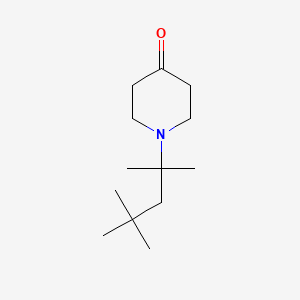

![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2800400.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)
![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)
